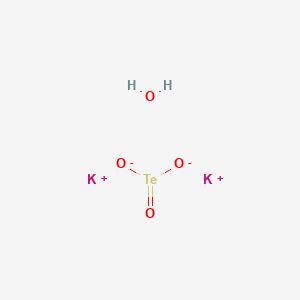

Potassium tellurite hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;tellurite;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3Te.H2O/c;;1-4(2)3;/h;;(H2,1,2,3);1H2/q2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCQVSMPZINBH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Te](=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K2O4Te | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-66-4 | |

| Record name | Potassium tellurite hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Potassium Tellurite on Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tellurite (B1196480) (K₂TeO₃) is a potent antimicrobial agent with a multifaceted mechanism of action against a broad spectrum of bacteria. Its toxicity is primarily attributed to the induction of severe oxidative stress through the generation of reactive oxygen species (ROS), the disruption of critical ion homeostasis, and the direct inhibition of essential metabolic enzymes. This technical guide provides a comprehensive overview of the molecular and biochemical basis of potassium tellurite's antibacterial activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding these mechanisms is crucial for the development of novel antimicrobial strategies and for harnessing the synergistic potential of tellurite with existing antibiotics to combat drug-resistant pathogens.

Introduction

The rise of antibiotic resistance necessitates the exploration of alternative antimicrobial agents. Potassium tellurite, a salt of the metalloid tellurium, has long been recognized for its potent bactericidal and bacteriostatic properties, even at low concentrations[1][2]. It is significantly more toxic to most bacteria than other heavy metals and metalloids[1]. This guide delves into the intricate mechanisms by which potassium tellurite exerts its antimicrobial effects, providing a foundation for further research and development in the field of infectious diseases.

Primary Mechanisms of Action

The antibacterial action of potassium tellurite is not attributed to a single event but rather a cascade of cellular disruptions. The primary mechanisms can be categorized as follows:

Induction of Oxidative Stress

A central tenet of tellurite toxicity is its ability to generate substantial oxidative stress within the bacterial cell[2][3]. The tellurite oxyanion (TeO₃²⁻) is readily taken up by bacteria, often through phosphate (B84403) transport systems[1]. Intracellularly, it is reduced to its less toxic, elemental form, tellurium (Te⁰), which manifests as characteristic black precipitates[1]. This reduction process, however, is a major source of reactive oxygen species (ROS), particularly superoxide (B77818) radicals (O₂⁻)[3].

The surge in ROS leads to widespread damage to vital cellular components:

-

Protein Oxidation: Increased levels of protein carbonylation are observed in tellurite-treated bacteria, indicating oxidative damage to proteins[3].

-

Lipid Peroxidation: The generation of thiobarbituric acid-reactive substances (TBARS) signifies oxidative damage to membrane lipids, compromising membrane integrity and function[3].

-

DNA Damage: ROS can also inflict damage on nucleic acids, leading to mutations and cell death.

Disruption of Ion Homeostasis

Recent research has unveiled a novel and critical mechanism of tellurite toxicity: the severe disruption of intracellular ion balance[4].

-

Intracellular Acidification: Exposure to potassium tellurite leads to a rapid and significant drop in intracellular pH. For instance, in Escherichia coli, the intracellular pH can decrease from a physiological 7.5 to 6.3 within three hours of exposure to a minimal inhibitory concentration (MIC) of tellurite[4].

-

Magnesium Depletion: Tellurite triggers a dramatic reduction in the intracellular concentration of magnesium ions (Mg²⁺), with decreases ranging from 31% to 73%[4]. This is achieved by both enhancing the efflux and reducing the influx of Mg²⁺. The depletion of this essential divalent cation has profound consequences, including ribosome destabilization, impaired protein synthesis, and metabolic arrest[4].

Enzyme Inhibition and Metabolic Disruption

Potassium tellurite is a potent inhibitor of a wide range of bacterial enzymes, particularly those containing catalytically important thiol groups or iron-sulfur ([Fe-S]) clusters[1][5].

-

Respiratory Chain Impairment: Tellurite has been shown to interfere with the bacterial respiratory chain, affecting the activity of terminal oxidases[5].

-

Inhibition of Central Metabolic Enzymes: Key enzymes in central metabolism, such as those in the glycolytic pathway and the tricarboxylic acid (TCA) cycle (e.g., aconitase), are susceptible to inactivation by tellurite-induced oxidative stress[3].

-

Thiol Depletion: Tellurite readily reacts with cellular thiols, with glutathione (B108866) (GSH) being a primary target[1]. The depletion of the intracellular thiol pool disrupts the cellular redox balance and contributes to the overall oxidative stress.

Quantitative Data on Tellurite's Antibacterial Activity

The following tables summarize key quantitative data related to the mechanism of action of potassium tellurite on bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Potassium Tellurite against Various Bacteria

| Bacterial Species | Condition | MIC (µg/mL) | Reference |

| Escherichia coli | Aerobic | ~1 | [1] |

| Escherichia coli | Anaerobic (Minimal Media) | up to 100 | [5][6] |

| Pseudomonas pseudoalcaligenes KF707 | Aerobic | 150 | [7] |

| Pseudomonas citronellolis SJTE-3 | Aerobic | 250 | [8][9] |

| Natronococcus occultus | Aerobic | 2571 (10 mM) | [10] |

| Natronobacterium magadii | Aerobic | 5142 (20 mM) | [10] |

| Natronobacterium gregoryi | Aerobic | 5142 (20 mM) | [10] |

Table 2: Quantitative Effects of Potassium Tellurite on Bacterial Physiology

| Parameter | Bacterium | Tellurite Concentration | Effect | Reference |

| Intracellular pH | Escherichia coli | 0.5 µg/mL (MIC) | Decrease from 7.5 to 6.3 in 3 hours | [4] |

| Intracellular Magnesium | Escherichia coli | 0.5 - 1.5 µg/mL | 31% - 73% reduction | [4] |

| Protein Carbonylation | Escherichia coli | Sub-lethal | 4-fold increase | [3] |

| Lipid Peroxidation (TBARS) | Escherichia coli | Sub-lethal | Significant increase | [3] |

| ROS Production | Paenibacillus pabuli ALJ109b | 5 x 10⁻⁴ M | 2.3-fold increase | [11][12] |

| Metabolic Activity (MTT assay) | Paenibacillus pabuli ALJ109b | 1 x 10⁻³ M | 17% decrease | [11][12] |

Table 3: Kinetic Parameters for Enzymatic Tellurite Reduction

| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Reference |

| Tellurite Reductase | Erythromonas ursincola KR99 | Tellurite | 3.36 | 5.15 | [7][13] |

| Tellurite Reductase | Erythromonas ursincola KR99 | Tellurate | 1.44 | 1.08 | [13] |

| Tellurite Reductase | Bacillus sp. STG-83 | Tellurite | 2.6 | 5.2 | [7] |

Table 4: Synergistic Effects of Potassium Tellurite with Antibiotics against Escherichia coli

| Antibiotic | Tellurite Concentration | Effect on Antibiotic Efficacy | Reference |

| Cefotaxime (B1668864) | 200 nM | 4-fold decrease in MIC | [14][15] |

| Tetracycline | Sub-lethal | ~3-fold increase in growth inhibition zone | [14] |

| Chloramphenicol | Sub-lethal | ~3-fold increase in growth inhibition zone | [14] |

| Ampicillin | Sub-lethal | Increased growth inhibition zone | [14] |

| Gentamicin | Sub-lethal | Increased growth inhibition zone | [14] |

Signaling Pathways and Logical Relationships

The cellular response to potassium tellurite involves a complex interplay of stress response pathways.

Figure 1: Overview of the multifaceted mechanism of action of potassium tellurite on bacteria. This diagram illustrates the entry of tellurite into the bacterial cell, its intracellular reduction leading to the formation of elemental tellurium and the generation of reactive oxygen species (ROS). The resulting oxidative stress and disruption of ion homeostasis cause widespread cellular damage, ultimately leading to cell death.

Figure 2: Key bacterial resistance mechanisms against potassium tellurite toxicity. Bacteria employ several strategies to counteract the toxic effects of tellurite, including active efflux, enzymatic reduction to a less toxic form, methylation to volatile compounds, and upregulation of oxidative stress response systems.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of potassium tellurite.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of potassium tellurite is determined using the broth microdilution method.

-

Preparation of Tellurite Stock Solution: Prepare a sterile stock solution of potassium tellurite (e.g., 1 mg/mL) in deionized water and filter-sterilize.

-

Bacterial Inoculum Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium (e.g., Luria-Bertani or Mueller-Hinton broth). Adjust the culture turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the potassium tellurite stock solution in the appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no tellurite) and a negative control (medium with no bacteria).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of potassium tellurite that completely inhibits visible bacterial growth.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Preparation: Grow bacteria to the desired growth phase and harvest by centrifugation. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Dye Loading: Resuspend the bacterial pellet in buffer containing DCFH-DA (typically 5-10 µM) and incubate in the dark for 30-60 minutes at 37°C to allow the dye to enter the cells and be deacetylated to DCFH.

-

Tellurite Exposure: After incubation, expose the cells to the desired concentration of potassium tellurite.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS.

Measurement of Intracellular pH

The intracellular pH can be measured using the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

-

Cell Loading: Incubate the bacterial cells with BCECF-AM (typically 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove extracellular dye.

-

Tellurite Treatment: Expose the cells to potassium tellurite.

-

Ratiometric Fluorescence Measurement: Measure the fluorescence emission at ~535 nm after excitation at two different wavelengths, one pH-sensitive (~490 nm) and one pH-insensitive (~440 nm, isosbestic point). The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH.

-

Calibration: Generate a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH.

Measurement of Intracellular Magnesium

Intracellular magnesium concentrations can be determined using inductively coupled plasma mass spectrometry (ICP-MS) or specific fluorescent probes.

-

Cell Treatment and Harvesting: Treat bacterial cultures with potassium tellurite for the desired time. Harvest a known number of cells by centrifugation.

-

Washing: Wash the cell pellet multiple times with a buffer containing a chelating agent (e.g., EDTA) to remove extracellular magnesium.

-

Cell Lysis: Lyse the cells using an appropriate method (e.g., sonication, chemical lysis).

-

ICP-MS Analysis: Acid-digest the cell lysate and analyze the magnesium content using ICP-MS.

-

Normalization: Normalize the magnesium content to the cell number or total protein concentration.

Enzyme Activity Assays

The inhibitory effect of potassium tellurite on specific enzymes can be assessed using standard enzyme activity assays.

-

Enzyme Preparation: Purify the enzyme of interest or use a crude cell extract.

-

Assay Conditions: Set up the reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

-

Tellurite Inhibition: Add varying concentrations of potassium tellurite to the reaction mixture.

-

Activity Measurement: Monitor the rate of product formation or substrate consumption spectrophotometrically or using other appropriate methods.

-

Data Analysis: Determine the IC₅₀ (the concentration of tellurite that causes 50% inhibition) or the inhibition constant (K_i_).

Bacterial Resistance to Potassium Tellurite: An Experimental Workflow

Identifying and characterizing tellurite resistance mechanisms is crucial for understanding bacterial adaptation and for developing strategies to overcome resistance.

Figure 3: Experimental workflow for the identification and characterization of bacterial tellurite resistance genes. This workflow outlines a systematic approach, starting from the isolation of a resistant strain, followed by multi-omics analysis to identify candidate genes, and subsequent genetic and biochemical validation to elucidate the resistance mechanism.

Conclusion and Future Perspectives

Potassium tellurite exerts its potent antibacterial effects through a multi-pronged attack on bacterial cells, primarily centered on the induction of oxidative stress, disruption of ion homeostasis, and inhibition of key metabolic enzymes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in the field.

Future research should focus on:

-

A more comprehensive understanding of the specific enzymatic targets of tellurite across a wider range of pathogenic bacteria.

-

Elucidating the precise molecular mechanisms of tellurite efflux pumps and other resistance determinants.

-

Optimizing the synergistic use of tellurite with conventional antibiotics to combat multidrug-resistant infections.

-

Investigating the potential of tellurite-based compounds as novel antimicrobial agents.

By continuing to unravel the complexities of tellurite's mechanism of action, the scientific community can pave the way for innovative and effective strategies to address the growing threat of antibiotic resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Tellurite: history, oxidative stress, and molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. The antibacterial effect of tellurite is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. mdpi.com [mdpi.com]

- 7. Extreme Environments and High-Level Bacterial Tellurite Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Tellurite-Resistance Properties and Identification of the Core Function Genes for Tellurite Resistance in Pseudomonas citronellolis SJTE-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Tellurite-Resistance Properties and Identification of the Core Function Genes for Tellurite Resistance in Pseudomonas citronellolis SJTE-3 [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Impact of Tellurite on the Metabolism of Paenibacillus pabuli AL109b With Flagellin Production Explaining High Reduction Capacity [frontiersin.org]

- 12. Impact of Tellurite on the Metabolism of Paenibacillus pabuli AL109b With Flagellin Production Explaining High Reduction Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tellurite and Tellurate Reduction by the Aerobic Anoxygenic Phototroph Erythromonas ursincola, Strain KR99 Is Carried out by a Novel Membrane Associated Enzyme [mdpi.com]

- 14. Enhancing the Antibiotic Antibacterial Effect by Sub Lethal Tellurite Concentrations: Tellurite and Cefotaxime Act Synergistically in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancing the antibiotic antibacterial effect by sub lethal tellurite concentrations: tellurite and cefotaxime act synergistically in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Tellurite Hydrate Toxicity in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tellurite (B1196480) (K₂TeO₃) is a highly toxic oxyanion that exhibits potent antimicrobial activity against a broad spectrum of microorganisms, including Escherichia coli. Its toxicity at low concentrations, typically around 1 µg/mL, makes it a subject of significant interest for understanding bacterial stress responses and for potential applications in drug development and as a selective agent in microbiology.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying potassium tellurite hydrate's toxicity in E. coli. It details the induction of oxidative stress through the generation of reactive oxygen species (ROS), subsequent cellular damage, and the intricate network of genetic and metabolic responses elicited by the bacterium to counteract this toxicity. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and provides visual representations of the critical signaling pathways and experimental workflows involved in the study of tellurite toxicity.

Mechanisms of Potassium Tellurite Toxicity

The antimicrobial action of potassium tellurite against E. coli is multifactorial, primarily stemming from its ability to induce severe oxidative stress. However, other mechanisms, including intracellular acidification and disruption of magnesium homeostasis, also play crucial roles.

Oxidative Stress

The principal mechanism of tellurite toxicity is the generation of reactive oxygen species (ROS) within the bacterial cell.[3][4][5] Intracellular reduction of the tellurite oxyanion (TeO₃²⁻) to its less toxic elemental form, tellurium (Te⁰), leads to the production of superoxide (B77818) radicals (O₂⁻).[3][4][5][6] This process is thought to be mediated by cellular reductants, including thiols like glutathione, and various NAD(P)H-dependent enzymes.[1]

The accumulation of superoxide and other ROS inflicts widespread damage to cellular components:

-

Protein Oxidation: ROS can lead to the carbonylation of proteins, altering their structure and function.[3][4][7]

-

Lipid Peroxidation: The cell membrane is a key target, with ROS causing peroxidation of lipids, which compromises membrane integrity. This can be quantified by measuring thiobarbituric acid-reactive substances (TBARs).[3][4][7]

-

DNA Damage: Although less emphasized in the initial search results, severe oxidative stress is known to damage DNA.

-

Enzyme Inactivation: Enzymes containing iron-sulfur [Fe-S] clusters are particularly susceptible to inactivation by superoxide. Aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, is a prime example and its inactivation serves as a biomarker for superoxide-induced stress.[3][4][5]

Intracellular Acidification and Magnesium Disruption

Recent studies have unveiled a novel mechanism of tellurite toxicity involving the disruption of cellular ion homeostasis. Upon entering E. coli cells, tellurite induces intracellular acidification by promoting the influx of protons.[8] This is accompanied by a significant disruption of magnesium (Mg²⁺) homeostasis, characterized by enhanced efflux and reduced influx of Mg²⁺ ions.[8] The depletion of intracellular magnesium severely impairs ribosome assembly and protein synthesis, and disrupts overall cellular metabolism.[8]

Cellular and Genetic Response to Tellurite Toxicity

E. coli has evolved sophisticated defense mechanisms to mitigate the toxic effects of potassium tellurite. These responses are largely centered around combating oxidative stress and are regulated by specific genetic pathways.

The SoxRS Regulon

The SoxRS regulon is a key player in the defense against superoxide stress. The SoxR protein contains a [2Fe-2S] cluster that, when oxidized by superoxide-generating compounds, activates the transcription of the soxS gene.[3][9] The SoxS protein, in turn, is a transcriptional activator that upregulates the expression of a battery of genes involved in oxidative stress resistance, including:

-

sodA : Encodes for manganese-superoxide dismutase (Mn-SOD), which detoxifies superoxide radicals.[3][4]

-

zwf : Encodes for glucose-6-phosphate dehydrogenase, the first enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for generating NADPH to maintain a reducing intracellular environment.[3]

-

Other genes involved in DNA repair and efflux pumps.

Tellurite exposure has been shown to induce the transcription of soxS, highlighting the central role of this regulon in the tellurite stress response.[3][4]

Other Key Genes and Proteins

Several other genes and proteins contribute to tellurite resistance in E. coli:

-

yggE : The expression of this gene has been shown to protect E. coli from tellurite-generated oxidative stress. Strains lacking yggE exhibit increased levels of ROS and protein carbonylation.[6]

-

ibpA : This gene encodes a small heat shock protein, IbpA, which is associated with resistance to superoxide. Tellurite treatment induces the ibpA gene, and mutants lacking ibpA show increased sensitivity to tellurite.[3][4][5][7]

-

Catalase (encoded by katG and katE) : These enzymes detoxify hydrogen peroxide (H₂O₂), a byproduct of superoxide dismutation. Tellurite exposure leads to an increase in catalase activity.[4]

-

ter operon : A cluster of genes (terA-F) that confers high-level resistance to tellurite.[10] These genes are often found on plasmids or prophage-like elements.[10]

Quantitative Data on Potassium Tellurite Toxicity

The following tables summarize quantitative data on the toxicity of potassium tellurite to E. coli from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Potassium Tellurite for E. coli

| E. coli Strain | Growth Condition | Medium | MIC (µg/mL) | Reference |

| MG1655 | Aerobic | Mueller-Hinton Broth | 0.5 | [8] |

| BW25113 | Aerobic | LB | ~1 | [1][2] |

| BW25113 | Anaerobic | LB | 10 | [1][2] |

| BW25113 | Anaerobic | M9 Minimal Medium | 89-120 | [2] |

| O157:H7 (ter-positive) | Aerobic | - | 16-256 | [11] |

| O157:H7 (ter-negative) | Aerobic | - | ≤4 | [12] |

Table 2: Effect of Potassium Tellurite on Enzyme Activity in E. coli

| Enzyme | E. coli Strain | Tellurite Concentration | Exposure Time | Effect on Activity | Reference |

| Superoxide Dismutase (SOD) | BW25113 | 0.5 µg/mL | 15 min | Significant increase | [4] |

| Superoxide Dismutase (SOD) | BL21 (tellurite-sensitive) | 0.5 mM | 10 min | ~2-fold increase | [13][14] |

| Catalase | BW25113 | 0.5 µg/mL | 15-60 min | Increase | [4] |

| Catalase | BL21 (tellurite-sensitive) | 0.5 mM | 10 min | ~5-fold increase | [14] |

| Aconitase | BW25113 | 0.5 µg/mL | 30 min | Significant decrease | [1][6][15] |

| Malate (B86768) Dehydrogenase | BW25113 | 0.5 µg/mL | 30 min | No significant change | [1][6][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess potassium tellurite toxicity in E. coli.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of potassium tellurite that completely inhibits the visible growth of E. coli.

Materials:

-

E. coli strain of interest

-

Luria-Bertani (LB) broth or Mueller-Hinton Broth (MHB)

-

Potassium tellurite hydrate (B1144303) (K₂TeO₃·H₂O) stock solution (e.g., 1 mg/mL in sterile deionized water, filter-sterilized)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Prepare a fresh overnight culture of the E. coli strain in the chosen broth at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh broth.

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of the potassium tellurite stock solution in the broth. The final volume in each well should be 100 µL. Leave some wells with broth only as a negative control.

-

To each well containing the tellurite dilutions and the positive control wells, add 100 µL of the diluted E. coli culture. The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C for 16-24 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of potassium tellurite in which no visible growth (turbidity) is observed.[8] Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)

Objective: To quantify the intracellular levels of ROS in E. coli following exposure to potassium tellurite.

Materials:

-

E. coli culture

-

Potassium tellurite solution

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microtiter plate

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Grow E. coli to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) in a suitable broth.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with PBS.

-

Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.

-

Add H₂DCFDA to the cell suspension to a final concentration of 10-20 µM.

-

Incubate the cells in the dark at 37°C for 30 minutes to allow the probe to be taken up and deacetylated.

-

After incubation, wash the cells twice with PBS to remove the excess probe.

-

Resuspend the cells in fresh PBS and aliquot 100 µL into the wells of a 96-well black, clear-bottom plate.

-

Add potassium tellurite to the desired final concentrations. Include an untreated control.

-

Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader.

-

The increase in fluorescence intensity over time is proportional to the rate of ROS generation.

Superoxide Dismutase (SOD) Activity Assay

Objective: To measure the activity of SOD in E. coli cell extracts.

Materials:

-

E. coli cell pellet

-

Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA)

-

Bradford reagent for protein quantification

-

Assay mixture (e.g., containing nitroblue tetrazolium (NBT), riboflavin, and methionine in potassium phosphate buffer)

-

Spectrophotometer

Procedure:

-

Grow E. coli cultures with and without potassium tellurite for the desired time.

-

Harvest cells by centrifugation and wash with buffer.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to obtain the cell-free extract (supernatant).

-

Determine the protein concentration of the cell-free extract using the Bradford assay.

-

Prepare the SOD assay reaction mixture. A common method involves the photochemical reduction of NBT. Superoxide radicals are generated by the illumination of a solution containing riboflavin, and these radicals reduce NBT to formazan, which is a colored product. SOD inhibits this reduction.

-

In a clear microplate or cuvettes, add the cell-free extract, followed by the assay mixture.

-

Expose the reaction to a light source (e.g., a fluorescent lamp) for a specific period (e.g., 15 minutes). A control reaction without the cell extract will show the maximum color development.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Calculate the specific activity (U/mg of protein).

Catalase Activity Assay

Objective: To measure the activity of catalase in E. coli cell extracts.

Materials:

-

E. coli cell-free extract (prepared as for the SOD assay)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

-

Spectrophotometer with UV capabilities

Procedure:

-

Prepare the cell-free extract as described for the SOD assay and determine the protein concentration.

-

The assay measures the decomposition of H₂O₂ by catalase.

-

In a UV-transparent cuvette, add potassium phosphate buffer and the cell-free extract.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately monitor the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the consumption of H₂O₂.

-

The molar extinction coefficient of H₂O₂ at 240 nm (e.g., 43.6 M⁻¹cm⁻¹) is used to calculate the rate of H₂O₂ decomposition.

-

One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. Calculate the specific activity (U/mg of protein).

Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the relative expression levels of target genes in E. coli in response to potassium tellurite.

Materials:

-

E. coli cultures (treated and untreated)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument and SYBR Green master mix

-

Gene-specific primers for target genes (e.g., soxS, sodA, katG) and a reference gene (e.g., rpoA, gapA)

Procedure:

-

Grow E. coli to the mid-log phase and expose one culture to a sub-lethal concentration of potassium tellurite for a specific duration (e.g., 10-30 minutes). An untreated culture serves as the control.

-

Immediately stabilize the RNA (e.g., using RNAprotect Bacteria Reagent) and harvest the cells.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A₂₆₀/A₂₈₀ ratio) and gel electrophoresis.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers or gene-specific primers.

-

Perform qPCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers for the target and reference genes.

-

The qPCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplified products.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizations

Signaling Pathway

Caption: Signaling pathway of potassium tellurite toxicity in E. coli.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for measuring intracellular ROS using H₂DCFDA.

Conclusion

The toxicity of this compound in E. coli is a complex process involving multiple interconnected cellular pathways. The primary mechanism is the induction of oxidative stress through the generation of superoxide radicals, leading to widespread damage to macromolecules and cellular structures. Concurrently, tellurite disrupts crucial ion homeostasis by causing intracellular acidification and magnesium depletion, which impairs fundamental processes like protein synthesis. E. coli mounts a robust defense against tellurite-induced stress, primarily through the activation of the SoxRS regulon and the upregulation of antioxidant enzymes and stress-response proteins. Understanding these intricate interactions at a molecular level is crucial for researchers in microbiology and drug development, as it can inform the design of novel antimicrobial strategies and provide insights into bacterial survival mechanisms under harsh conditions. The experimental protocols and data presented in this guide offer a solid foundation for further research into the multifaceted toxicity of this potent antimicrobial compound.

References

- 1. Item - Effect of potassium tellurite on E. coli malate dehydrogenase and aconitase. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antibacterial effect of tellurite is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SoxRS response of Escherichia coli is directly activated by redox-cycling drugs rather than by superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Contrasting Sensitivities of Escherichia coli Aconitases A and B to Oxidation and Iron Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. asm.org [asm.org]

- 15. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Potassium Tellurite Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of potassium tellurite (B1196480) hydrate (B1144303) (K₂TeO₃·xH₂O) solutions. Understanding these core properties is critical for its application in microbiological media, analytical chemistry, and burgeoning areas of pharmaceutical and cancer research. This document synthesizes key data, outlines detailed experimental protocols, and visualizes the underlying mechanisms of its biological activity.

Solubility of Potassium Tellurite Hydrate

Potassium tellurite is readily soluble in water, a characteristic that facilitates its use in a wide range of laboratory applications.[1][2][3] The solubility is significantly dependent on temperature, increasing as the temperature of the water rises. While the exact degree of hydration (xH₂O) can vary, the solubility data for the anhydrous form (CAS 7790-58-1) provides a strong quantitative baseline.

Quantitative Solubility Data

The following table summarizes the solubility of potassium tellurite in water at various temperatures.

| Temperature (°C) | Solubility (g / 100g H₂O) |

| 0 | 8.8[4] |

| 20 | 27.5[4] |

| 30 | 50.4[4] |

Data sourced from a reference to Lange's Handbook of Chemistry.[4]

Stability of Aqueous Solutions

The stability of this compound solutions is influenced by several key factors, including pH, temperature, and exposure to light. Proper storage and handling are essential to maintain the integrity and reactivity of the solution.

Summary of Stability Parameters

| Parameter | Stability Profile and Recommendations |

| pH | Aqueous solutions of potassium tellurite are alkaline; a 100 g/L solution exhibits a pH of approximately 11.3 at 25°C.[5] Solutions are unstable in acidic conditions. Contact with acids can produce toxic fumes. |

| Temperature | The solid form decomposes at high temperatures (460–470°C).[6][7] Aqueous solutions are thermolabile and should not be subjected to temperatures exceeding 40°C. For long-term storage, refrigeration at 2-8°C is consistently recommended to prevent degradation and potential precipitation.[8][9][10] |

| Light | Solutions are sensitive to light. It is recommended to store them in dark or amber containers, protected from light to prevent potential photochemical decomposition.[10] |

| Chemical Incompatibility | Potassium tellurite solutions are incompatible with strong oxidizing agents.[11] Tellurites can be reduced to elemental tellurium by strong reducing agents.[2] |

| General Recommendations | For optimal stability, sterile-filtered potassium tellurite solutions should be stored in tightly sealed containers at 2-8°C and protected from light.[10] |

Experimental Protocols

Accurate and reproducible experimental results depend on correctly prepared and quantified solutions. The following sections provide detailed methodologies for the preparation and analysis of this compound solutions.

Protocol for Preparation of a Standard Solution

This protocol describes the preparation of a 1% (w/v) this compound stock solution.

-

Weighing: Accurately weigh 1.0 g of this compound powder (K₂TeO₃·xH₂O).

-

Dissolution: Transfer the powder to a clean, sterile 100 mL volumetric flask.

-

Adding Solvent: Add approximately 80 mL of high-purity, sterile distilled or deionized water.

-

Mixing: Gently swirl the flask until the powder is completely dissolved. Avoid vigorous shaking to minimize oxidation.

-

Volume Adjustment: Once dissolved, bring the solution to the 100 mL mark with sterile water.

-

Sterilization: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle. Do not autoclave , as the solution is thermolabile.

-

Storage: Store the final solution in a sterile, light-protected container at 2-8°C.

Protocol for Quantitative Analysis of Tellurite Concentration

This method allows for the sensitive quantification of tellurite in aqueous solutions and is based on its reduction to elemental tellurium by sodium borohydride (B1222165) (NaBH₄), followed by spectrophotometric analysis.[12]

-

Sample Preparation: Prepare a series of standards and unknown samples in the desired medium (e.g., LB or M9 minimal media). The linear range of this assay is typically between 1-200 µg/mL.[12]

-

Reagent Preparation: Prepare a fresh solution of 3.5 mM sodium borohydride (NaBH₄).

-

Reduction Reaction: In a suitable reaction tube, mix 1 mL of the tellurite-containing sample with 1 mL of the 3.5 mM NaBH₄ solution.

-

Incubation: Incubate the reaction mixture at 60°C for 10 minutes. Vortex the tubes as needed to manage bubbling.[12]

-

Cooling: Allow the tubes to cool to room temperature for 5 minutes. A black precipitate of elemental tellurium (Te⁰) will form.

-

Spectrophotometry: Measure the optical density of the resulting colloidal suspension. The absorbance can be read at 500 nm, or for higher sensitivity in minimal media, at 320 nm.[12]

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the unknown samples. This method has been shown to be stable and reproducible across a wide range of pH values.[12]

Biological Mechanism of Action: Tellurite-Induced Oxidative Stress

The toxicity of potassium tellurite, which is harnessed in selective microbiological media and explored in cancer therapy, is primarily mediated by the induction of severe oxidative stress.[13][14] This occurs through a redox cycling mechanism within the cell.

Upon entering a cell, the tellurite oxyanion (TeO₃²⁻) is enzymatically and non-enzymatically reduced to its less toxic, elemental form, Te⁰.[14] This reduction process, however, generates a flux of superoxide (B77818) radicals (O₂⁻).[14] The resulting accumulation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to widespread damage to critical biomolecules. Key consequences include the inactivation of oxidative stress-sensitive enzymes containing iron-sulfur clusters, an increase in the carbonylation of cellular proteins, peroxidation of membrane lipids, and the induction of DNA damage.[14][15] In eukaryotic cells, this cascade of events can trigger cell death pathways.[1]

Visualizations

The following diagrams illustrate the experimental workflow for solution preparation and the biological pathway of tellurite toxicity.

Caption: Workflow for the preparation and analysis of a potassium tellurite solution.

Caption: Mechanism of potassium tellurite toxicity via oxidative stress.

References

- 1. Tellurite-induced oxidative stress leads to cell death of murine hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 123333-66-4 CAS MSDS (POTASSIUM TELLURITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 7790-58-1 CAS MSDS (POTASSIUM TELLURITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. POTASSIUM TELLURITE | 7790-58-1 [chemicalbook.com]

- 7. 亚碲酸钾 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. exodocientifica.com.br [exodocientifica.com.br]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. microxpress.in [microxpress.in]

- 11. Potassium Tellurite - ESPI Metals [espimetals.com]

- 12. Simple, Fast, and Sensitive Method for Quantification of Tellurite in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tellurite: history, oxidative stress, and molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Potassium tellurite hydrate CAS number and safety data sheet

This guide provides comprehensive technical information on potassium tellurite (B1196480) hydrate (B1144303), focusing on its chemical identity, safety data, and handling protocols. The content is intended for researchers, scientists, and professionals in drug development who work with this compound.

Chemical Identification

Potassium tellurite hydrate is an inorganic compound used in various laboratory applications, particularly in microbiology as a selective agent in growth media.[1]

-

Chemical Name: this compound

-

Synonyms: Potassium tellurate (B1236183) (IV), hydrate, Dithis compound[2][3]

-

CAS Number: The primary CAS number for the hydrated form is 123333-66-4 .[1][2][4][5][6] The anhydrous form, potassium tellurite, is associated with CAS number 7790-58-1.

-

Molecular Formula: K₂TeO₃·xH₂O[3] (specifically K₂TeO₃·H₂O for the monohydrate)[1][2]

-

Molecular Weight: 253.79 g/mol (for the monohydrate)[1]

Quantitative Safety and Property Data

The following table summarizes the key quantitative data extracted from various safety data sheets (SDS).

| Property | Value | Source Citation(s) |

| Physical Appearance | White solid / powder / crystals | [1][2][7] |

| Purity/Assay | ≥ 90% to ≥ 99% | [2][4][7] |

| Melting Point | 460 - 470 °C (decomposes) | [8] |

| Solubility | Soluble in water | [7][8] |

| Storage Temperature | Room temperature or 2-8°C | [1][2][8] |

| GHS Hazard Statements | H301, H315, H319, H335 | [3] |

Experimental Protocols and Safety Procedures

Detailed methodologies for handling and safety are critical when working with this compound due to its toxicity.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Use impervious gloves and a lab coat. Immediately change contaminated clothing.[4]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, wear an approved dust respirator.[4]

3.2. Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area or under a chemical fume hood.[5] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[3] Keep locked up and away from incompatible materials such as strong oxidizing agents.[5]

3.3. First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][9]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

3.4. Spill Response Protocol

-

Minor Spills:

-

Major Spills:

-

Evacuate personnel from the area and move upwind.

-

Alert the fire brigade or emergency response team and inform them of the hazard's location and nature.

-

Prevent the spillage from entering drains or water courses.

-

Contain and collect the spill using non-sparking tools.

-

Visualized Workflow: Spill Response

The following diagram illustrates the logical workflow for responding to a this compound spill, as detailed in the experimental protocols.

Caption: Workflow for this compound spill response.

References

- 1. discofinechem.com [discofinechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lobachemie.com [lobachemie.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | H2K2O4Te | CID 71308324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 123333-66-4 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 05455 [lobachemie.com]

- 8. 123333-66-4 CAS MSDS (POTASSIUM TELLURITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

The Core Antimicrobial Mechanisms of Tellurite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurite (B1196480) (TeO₃²⁻), a highly toxic oxyanion of the metalloid tellurium, exhibits potent antimicrobial activity against a broad spectrum of bacteria at concentrations as low as 1 µg/mL.[1] Its multifaceted mechanism of action, which has been the subject of extensive research, involves the induction of severe oxidative stress, disruption of critical metabolic pathways, and destabilization of intracellular homeostasis. This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of tellurite, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel antimicrobial strategies and understanding bacterial stress responses.

Principal Mechanisms of Tellurite Toxicity

The antimicrobial efficacy of tellurite is not attributed to a single mode of action but rather to a cascade of deleterious effects on the bacterial cell. The primary mechanisms can be categorized as follows:

-

Induction of Oxidative Stress: A central tenet of tellurite toxicity is its ability to generate reactive oxygen species (ROS) within the bacterial cytoplasm.[2] The intracellular reduction of tellurite to its elemental form (Te⁰), a process mediated by various cellular reductants, leads to the formation of superoxide (B77818) anions (O₂⁻).[2][3] This initial ROS triggers a cascade of oxidative damage to vital cellular components.

-

Thiol Depletion: Tellurite readily reacts with and depletes the intracellular pool of reduced thiols, most notably glutathione (B108866) (GSH).[4] Glutathione is a critical component of the bacterial antioxidant defense system. Its depletion exacerbates oxidative stress and compromises the cell's ability to mitigate ROS-induced damage.[4]

-

Enzyme Inactivation: A direct consequence of oxidative stress and tellurite's reactivity is the inactivation of susceptible enzymes. Enzymes containing iron-sulfur ([Fe-S]) clusters, such as aconitase and fumarase in the TCA cycle, are particularly vulnerable to damage by superoxide anions.[2][3]

-

Metabolic Disruption: Tellurite profoundly disrupts multiple metabolic pathways. This includes, but is not limited to, glycolysis, the tricarboxylic acid (TCA) cycle, cellular respiration, and amino acid and nucleotide metabolism.[3][5] Furthermore, tellurite has been shown to interfere with heme biosynthesis, leading to the accumulation of toxic intermediates.[3][6]

-

Perturbation of Intracellular Homeostasis: Recent studies have unveiled a novel mechanism of tellurite toxicity involving the disruption of fundamental cellular homeostasis. Tellurite influx is associated with an import of excess protons, leading to significant intracellular acidification.[7] Concurrently, it triggers a dramatic decrease in intracellular magnesium (Mg²⁺) levels, which is crucial for ribosome stability and the function of numerous enzymes.[7]

Quantitative Data on Tellurite's Antimicrobial Activity

The potency of tellurite varies among different bacterial species and is influenced by environmental conditions such as the presence or absence of oxygen.

Table 1: Minimum Inhibitory Concentrations (MIC) of Tellurite for Various Bacterial Strains

| Bacterial Strain | Condition | Medium | MIC (µg/mL) | Reference |

| Escherichia coli | Aerobic | LB | ~1 | [8] |

| Escherichia coli | Anaerobic | LB | 10 | [8] |

| Escherichia coli | Anaerobic | M9 Minimal | ~89-120 | [8] |

| Staphylococcus aureus ATCC 6538 | Aerobic | - | >256 | [9] |

| MRSA | Aerobic | - | >512 | [9] |

Table 2: Tellurite-Induced Changes in Cellular Components

| Parameter | Bacterial Strain | Tellurite Concentration | Duration of Exposure | Observed Effect | Reference |

| Intracellular pH | Escherichia coli MG1655 | 0.5 µg/mL (MIC) | 3 hours | Decrease from 7.5 to 6.3 | [7] |

| Total Intracellular Magnesium | Escherichia coli MG1655 | 0.5 µg/mL | 3 hours | 31% decrease | [7] |

| Total Intracellular Magnesium | Escherichia coli MG1655 | 1.5 µg/mL | 3 hours | 73% decrease | [7] |

| Total Reduced Thiols | Escherichia coli | - | 1 hour | ~50% decrease (aerobic) | [8] |

| Total Reduced Thiols | Escherichia coli | - | 1 hour | ~70% of initial value (anaerobic) | [8] |

| Aconitase Activity | Escherichia coli BW25113 | - | - | Significant decrease | [2] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of tellurite's antimicrobial mechanisms.

Diagram 1: The Central Role of Oxidative Stress in Tellurite Toxicity

Caption: Tellurite induces oxidative stress, leading to widespread cellular damage.

Diagram 2: Disruption of Intracellular Homeostasis by Tellurite

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of Tellurite Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular pH measurement [bio-protocol.org]

- 8. A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Genetic Defenses: A Technical Guide to Tellurite Resistance in Gram-Negative Bacteria

For Immediate Release

[City, State] – [Date] – In the ongoing battle against microbial threats, understanding the intrinsic defense mechanisms of bacteria is paramount. This technical guide provides an in-depth exploration of the genetic determinants of tellurite (B1196480) resistance in gram-negative bacteria, a critical area of study for researchers, scientists, and drug development professionals. This document outlines the core genetic operons, their mechanisms of action, and the intricate signaling pathways that govern this resistance, offering a valuable resource for the development of novel antimicrobial strategies.

Introduction: The Challenge of Tellurite Toxicity

Potassium tellurite (K₂TeO₃) is a highly toxic compound to most microorganisms, exerting its detrimental effects through the generation of reactive oxygen species (ROS), leading to significant oxidative stress.[1] This oxidative assault can damage vital cellular components, including proteins and DNA.[1] However, many gram-negative bacteria have evolved sophisticated genetic systems to counteract this toxicity, enabling them to thrive in tellurite-contaminated environments. The study of these resistance mechanisms not only provides insights into bacterial survival strategies but also presents opportunities for the development of novel antimicrobial agents that can potentially overcome these defenses.

Genetic Determinants of Tellurite Resistance

Several distinct genetic loci have been identified as key players in conferring tellurite resistance in gram-negative bacteria. These are often organized into operons, allowing for the coordinated expression of genes with related functions.

The ter Operon: A Widespread Defense Cassette

The ter operon is one of the most well-characterized tellurite resistance determinants and is found in a variety of gram-negative bacteria, including pathogenic species like Escherichia coli, Salmonella, and Yersinia.[2] This operon typically consists of a cluster of genes, with terZABCDE being directly implicated in conferring high levels of tellurite resistance.[2] The presence of the ter operon is often associated with virulence plasmids, suggesting a potential link between tellurite resistance and pathogenicity.[3]

Caption: Structure of the ter operon.

The tehA/tehB Operon: A Chromosomally Encoded System

Located on the chromosome of E. coli, the tehA/tehB operon provides another layer of defense against tellurite.[4] When expressed from a multicopy plasmid, this operon can confer significant resistance.[5] TehA is an integral membrane protein, while TehB is a putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[5][6] The proposed mechanism involves the methylation of tellurite by TehB, potentially leading to the formation of less toxic, volatile compounds.[7]

Caption: Structure of the tehA/tehB operon.

The kilA Operon: A Plasmid-Borne Determinant

The kilA operon, often found on broad-host-range plasmids like RK2, is another important player in tellurite resistance.[8] This operon typically includes the genes klaA, klaB, and telB (also referred to as klaC).[8] While the precise functions of the encoded proteins are still under investigation, all three genes are required for the full resistance phenotype.

Caption: Structure of the kilA operon.

Other Contributing Genes

Beyond these primary operons, other genes are also involved in mitigating tellurite toxicity. Genes related to cysteine metabolism, such as cysK (cysteine synthase) and iscS (cysteine desulfurase), have been shown to contribute to tellurite resistance.[1][9] This is likely due to the role of cysteine in the biosynthesis of glutathione, a key cellular antioxidant that can be depleted by tellurite-induced oxidative stress.[1] Additionally, components of the thiol redox system, including thioredoxins (trxA) and glutaredoxins, play a role in maintaining cellular redox balance in the face of tellurite challenge.

Quantitative Assessment of Tellurite Resistance

The level of tellurite resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize reported MIC values for various gram-negative bacteria and genetic determinants.

Table 1: Tellurite MICs for E. coli Strains with Different Genetic Backgrounds

| Strain/Plasmid | Relevant Genotype | MIC (µg/mL) | Reference(s) |

| E. coli K-12 | Wild-type | 2 | [5] |

| E. coli with pTWT100 | tehA/tehB on multicopy plasmid | 128 | [5][10] |

| E. coli strains | ter operon positive | 16 - 256 | [2] |

| E. coli with pLK18 | Minimal ter operon (terBCDEF) | >100 | [7] |

| P. citronellolis SJTE-3 | terZABCDE on plasmid pRBL16 | 250 | [11] |

Table 2: Influence of ter Operon Subtypes on Tellurite MIC in E. coli

| ter Operon Subtype | Predominant MIC Range (µg/mL) | Reference(s) |

| ter-type 1 | 64 - 128 | [2] |

| ter-type 2 | 64 - 128 | [2] |

| ter-type 3 | 64 - 128 | [2] |

| ter-type 4 | < 64 | [2] |

Mechanisms of Tellurite Resistance and Cellular Response

The primary mechanism of tellurite toxicity is the induction of oxidative stress through the generation of superoxide (B77818) radicals.[1] Gram-negative bacteria have evolved multifaceted strategies to counteract this threat.

Caption: Cellular response to tellurite-induced oxidative stress.

Key defense strategies include:

-

Enzymatic Reduction: Bacteria can reduce toxic tellurite (Te⁴⁺) to its less toxic elemental form (Te⁰), which is often deposited as black intracellular crystals.[1]

-

Efflux: Some resistance determinants, like the TehA protein, are thought to function as efflux pumps, actively transporting tellurite out of the cell.[4]

-

Detoxification by Methylation: The TehB protein is a putative methyltransferase that may detoxify tellurite by converting it into volatile methylated compounds that can be expelled from the cell.[7]

-

Oxidative Stress Response: Bacteria activate global stress response regulons, such as SoxRS and OxyR, to upregulate the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which help to neutralize ROS.[1]

Experimental Protocols

A fundamental understanding of tellurite resistance requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of potassium tellurite can be determined using standard methods such as the agar (B569324) dilution or broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method:

-

Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of potassium tellurite.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of potassium tellurite that completely inhibits visible growth.

Broth Microdilution Method:

-

Dispense serial twofold dilutions of potassium tellurite in Mueller-Hinton broth into the wells of a 96-well microtiter plate.

-

Add a standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of potassium tellurite that shows no visible turbidity.

Construction of Gene Deletion Mutants

Creating targeted gene deletions is crucial for elucidating the function of specific tellurite resistance genes. A common method is lambda Red recombineering.

Caption: Workflow for creating a gene deletion mutant.

Protocol Outline:

-

Design PCR primers to amplify an antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Perform PCR using these primers and a template plasmid carrying the resistance cassette.

-

Introduce the purified PCR product into an E. coli strain expressing the lambda Red recombinase system.

-

Select for successful recombinants on agar plates containing the appropriate antibiotic.

-

Verify the gene deletion by PCR using primers that flank the target gene and by DNA sequencing.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to quantify the expression levels of tellurite resistance genes in response to tellurite exposure.

Protocol Outline:

-

Grow bacterial cultures to mid-log phase and expose them to a sub-lethal concentration of potassium tellurite for a defined period.

-

Isolate total RNA from both treated and untreated (control) cultures.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform qPCR using primers specific for the target genes and a reference (housekeeping) gene.

-

Analyze the relative gene expression using the ΔΔCt method.[12]

Assessment of Oxidative Protein Damage

Protein carbonylation is a common marker of severe oxidative damage. The 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay is a widely used method to quantify protein carbonyls.

Protocol Outline:

-

Expose bacterial cultures to tellurite and prepare cell lysates.

-

Treat the protein samples with DNPH to derivatize the carbonyl groups.

-

Precipitate the proteins using trichloroacetic acid (TCA).

-

Wash the protein pellet to remove excess DNPH.

-

Resuspend the derivatized proteins in a suitable buffer.

-

Quantify the protein carbonyl content by measuring the absorbance at 375 nm.[9]

Conclusion and Future Directions

The study of tellurite resistance in gram-negative bacteria has unveiled a complex and multifaceted network of genetic determinants and physiological responses. The core resistance operons, ter, tehA/tehB, and kilA, along with a supporting cast of genes involved in general stress responses, provide these organisms with a robust defense against tellurite-induced oxidative damage. The methodologies outlined in this guide provide a framework for the continued investigation of these resistance mechanisms.

Future research should focus on elucidating the precise biochemical functions of the proteins encoded by these resistance operons, understanding the regulatory networks that control their expression, and exploring the potential for developing inhibitors of these resistance pathways. Such efforts will be crucial in the development of novel therapeutic strategies to combat the growing threat of multidrug-resistant bacteria.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Role of Tellurite Resistance Operon in Filamentous Growth of Yersinia pestis in Macrophages | PLOS One [journals.plos.org]

- 7. Response of Escherichia coli minimal ter operon to UVC and auto-aggregation: pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of tellurite-mediated oxidative stress on the Escherichia coli glycolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. The tellurite resistance gene cluster of pathogenic bacteria and its effect on oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of Potassium Tellurite for the Selective Isolation of Staphylococcus aureus

Introduction

Potassium tellurite (B1196480) is a key selective agent used in microbiology for the isolation and differentiation of Staphylococcus aureus from various samples, including food, clinical specimens, and pharmaceutical products.[1][2][3][4] Its inhibitory action against a wide range of Gram-negative and Gram-positive bacteria, coupled with the ability of S. aureus to reduce it to metallic tellurium, forms the basis of its application in several selective media.[5][6] Coagulase-positive staphylococci, such as S. aureus, are capable of this reduction, resulting in the formation of characteristic black colonies, which aids in their presumptive identification.[2][7][8][9]

Principle of Selectivity

The selective properties of potassium tellurite are twofold. Firstly, it is toxic to many microorganisms, effectively inhibiting their growth.[1][3][5] Secondly, Staphylococcus aureus possesses the enzymatic ability to reduce the tellurite ions (TeO₃²⁻) to insoluble, black, metallic tellurium (Te⁰), which accumulates within the colonies.[5][6][7][10] This reduction is a key diagnostic feature for the presumptive identification of S. aureus. The exact mechanism of tellurite resistance and reduction in S. aureus is complex and is thought to involve enzymatic pathways that mitigate oxidative stress.[11][12][13]

Several culture media incorporate potassium tellurite, often in combination with other selective agents like lithium chloride and glycine, to enhance the isolation of S. aureus.[1][7][14] Commonly used media include Baird-Parker Agar, Vogel-Johnson (VJ) Agar, and Giolitti-Cantoni Broth.[3][5][7][15]

Key Selective Media Utilizing Potassium Tellurite

Baird-Parker Agar

Developed by Baird-Parker, this medium is widely used for the enumeration of coagulase-positive staphylococci in food samples.[1][2][4] It contains lithium chloride and a 1% potassium tellurite solution to suppress the growth of other bacteria.[9] The addition of egg yolk emulsion allows for the differentiation of S. aureus based on two enzymatic activities: lecithinase, which breaks down lecithin (B1663433) in the egg yolk to form a clear zone around the colonies, and lipase, which can produce an opaque zone of precipitation.[1][9]

Vogel-Johnson (VJ) Agar

VJ Agar is another selective and differential medium for the early detection of coagulase-positive, mannitol-fermenting staphylococci.[7][8][10] Its selectivity is based on the presence of potassium tellurite, lithium chloride, and a high concentration of glycine.[7][8][16] The differentiation is based on the reduction of tellurite to form black colonies and the fermentation of mannitol, which, in the presence of the pH indicator phenol (B47542) red, results in yellow zones around the colonies.[6][7][8][10]

Giolitti-Cantoni Broth

This is an enrichment broth used for the detection of low numbers of S. aureus in food products.[17] It contains potassium tellurite and lithium chloride to inhibit competing microorganisms.[18] The growth of S. aureus is indicated by the blackening of the broth due to tellurite reduction.[15][18] Following enrichment, subculturing onto a solid medium like Baird-Parker Agar is necessary for isolation and confirmation.[15]

Quantitative Data Summary

| Medium | Target Organism | Selective Agents | Differential Agents | Incubation Conditions | Expected Results for S. aureus | Colony Counting Range |

| Baird-Parker Agar | Coagulase-positive staphylococci | Potassium tellurite, Lithium chloride, Glycine[1][4] | Egg Yolk Emulsion (Lecithinase and Lipase activity)[1][9] | 35-37°C for 24-48 hours[5] | Black, shiny, convex colonies with a narrow white margin, surrounded by a clear zone (lecithinase) and potentially an opaque zone (lipase).[1][5] | 20-200 or 30-300 colonies per plate.[1][5] |

| Vogel-Johnson Agar | Coagulase-positive, mannitol-fermenting staphylococci | Potassium tellurite, Lithium chloride, Glycine[7][8][16] | Mannitol, Phenol Red[7][8][16] | 35 ± 2°C for 18-48 hours[7] | Black colonies surrounded by a yellow zone.[6][7][19] | Not specified in search results. |

| Giolitti-Cantoni Broth | Coagulase-positive staphylococci | Potassium tellurite, Lithium chloride[18] | Tellurite reduction | 35 ± 2°C for 40-48 hours | Blackening of the broth.[15][18] | Used for enrichment (MPN method), not direct counting.[15] |

Experimental Protocols

Protocol 1: Preparation of Baird-Parker Agar

Materials:

-

Baird-Parker Agar Base

-

Sterile Egg Yolk Emulsion (50%)

-

Sterile distilled water

-

Autoclave

-

Water bath

-

Sterile Petri dishes

Procedure:

-

Suspend 63.0 grams of Baird-Parker Agar Base in 950 ml of distilled water.[2]

-

Heat to boiling with frequent agitation to completely dissolve the medium.[2]

-

Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[2]

-

Cool the medium to 45-50°C in a water bath.[2]

-

Aseptically add 50 ml of sterile Egg Yolk Emulsion and 3 ml of a 3.5% sterile Potassium Tellurite solution.[2][5]

-

Mix the contents thoroughly but gently to avoid air bubbles.

-

Pour the medium into sterile Petri dishes and allow it to solidify.

-

Store the prepared plates at 2-8°C.

Protocol 2: Inoculation and Interpretation on Baird-Parker Agar

Procedure:

-

Prepare serial dilutions of the sample to be tested.

-

Inoculate the surface of the Baird-Parker Agar plates with a defined volume of the appropriate dilutions.

-

Spread the inoculum evenly using a sterile spreader.

-

Incubate the plates in an inverted position at 35-37°C for 24-48 hours.[5]

-

After incubation, examine the plates for typical S. aureus colonies: black, shiny, convex, and surrounded by a clear zone.[5]

-

Count the plates with 20-200 or 30-300 typical colonies and calculate the colony-forming units (CFU) per gram or ml of the original sample.[1][5]

-

Perform confirmatory tests, such as the coagulase test, on presumptive S. aureus colonies.[5]

Visualizations

Caption: Experimental workflow for the selective isolation of S. aureus using potassium tellurite-based media.

Caption: Simplified mechanism of potassium tellurite selectivity for S. aureus.

References

- 1. dalynn.com [dalynn.com]

- 2. microbenotes.com [microbenotes.com]

- 3. tamadkala.com [tamadkala.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. microxpress.in [microxpress.in]

- 6. microxpress.in [microxpress.in]

- 7. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 8. Vogel & Johnson (VJ) Agar (Difco) [weberscientific.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Vogel-Johnson Agar - Selective solid media for microbiology Clinisciences [clinisciences.com]

- 11. The tellurite-resistance determinants tehAtehB and klaAklaBtelB have different biochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. usbio.net [usbio.net]

- 15. biotrading.com [biotrading.com]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Vogel- Johnson Agar Base w/ 1.5% Agar [himedialabs.com]

Application Note and Protocol: Preparation and Use of Potassium Tellurite Solution for Baird-Parker Agar

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the preparation and application of potassium tellurite (B1196480) solution as a selective supplement for Baird-Parker Agar (B569324), a medium used for the selective isolation and enumeration of coagulase-positive staphylococci, particularly Staphylococcus aureus.

Introduction

Baird-Parker Agar, developed by Baird Parker in 1962, is a selective and diagnostic medium for the identification of Staphylococcus aureus in food, environmental, and clinical samples.[1][2] Its selectivity is conferred by the presence of lithium chloride and potassium tellurite, which inhibit the growth of most other bacteria.[1][2][3] The diagnostic capability of the medium is due to the inclusion of egg yolk emulsion; coagulase-positive staphylococci produce lecithinase, which breaks down the lecithin (B1663433) in the egg yolk, forming a characteristic clear halo around the colonies.[1][3][4] Furthermore, S. aureus reduces potassium tellurite to metallic tellurium, resulting in the formation of distinctive black colonies.[5][6]

This application note details the standardized protocol for the preparation of a 3.5% potassium tellurite solution and its subsequent incorporation into Baird-Parker Agar.

Quantitative Data Summary